molecular formula C8H5F3N2 B1387342 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1036027-54-9

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1387342
Key on ui cas rn: 1036027-54-9
M. Wt: 186.13 g/mol
InChI Key: KHAGHXUTEFDDOD-UHFFFAOYSA-N
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Patent
US08222416B2

Procedure details

5-Trifluoromethyl-3-trimethylsilanylethynyl-pyridin-2-ylamine (43.8 g, 170 mmol) and copper(I) iodide (6.5 g, 34 mmol) were dissolved in N-methylpyrrolidone (0.85 L). The mixture was stirred at 190° C. for 30 min. The mixture was evaporated to remove N-methylpyrrolidone in vacuo. The residue was purified by flash column chromatography (QingDao silical gel, 200-300 mesh, 40% ethyl acetate/hexanes) to afford 5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine (7.5 g, 24%) as a yellow solid: LC/MS m/e calcd for C8H5F3N2 [M+H]+ 187.14, observed 187.0.
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
0.85 L
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
6.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([C:10]#[C:11][Si](C)(C)C)[C:6]([NH2:9])=[N:7][CH:8]=1>CN1CCCC1=O.[Cu]I>[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]2[CH:10]=[CH:11][NH:9][C:6]2=[N:7][CH:8]=1

Inputs

Step One
Name
Quantity
43.8 g
Type
reactant
Smiles
FC(C=1C=C(C(=NC1)N)C#C[Si](C)(C)C)(F)F
Name
Quantity
0.85 L
Type
solvent
Smiles
CN1C(CCC1)=O
Name
copper(I) iodide
Quantity
6.5 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 190° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
to remove N-methylpyrrolidone in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (QingDao silical gel, 200-300 mesh, 40% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C=1C=C2C(=NC1)NC=C2)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 23.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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